LY404039

Beschreibung

Chemical Nomenclature and Structural Classification

IUPAC Name and Systematic Nomenclature

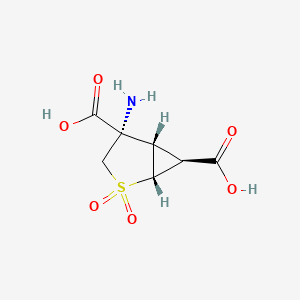

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (1R,4S,5S,6S)-4-amino-2,2-dioxo-2λ⁶-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid . This name encapsulates several critical features:

- Stereochemical Descriptors : The prefixes (1R,4S,5S,6S) specify the absolute configuration at four chiral centers, ensuring unambiguous spatial orientation.

- Bicyclic Framework : The term bicyclo[3.1.0] denotes a fused ring system comprising a three-membered cyclopropane ring and a five-membered thiacyclohexane derivative. The numbers 3.1.0 indicate bridgehead positions and ring sizes.

- Heteroatom and Functional Groups :

The lambda convention (2λ⁶) clarifies the sulfone’s hypervalent sulfur, adhering to IUPAC’s extended nomenclature for nonstandard valency.

Common Synonyms and Tradenames

The compound is referenced under multiple aliases in scientific literature and databases:

| Synonym/Tradename | Source |

|---|---|

| LY404039 | PubChem, DrugMAP |

| Pomaglumetad | ZINC, ChEBI |

| (1R,4S,5S,6S)-4-Amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid 2,2-dioxide | ChemSpace |

These synonyms often omit stereochemical details or simplify the sulfone designation but remain widely recognized in pharmacological contexts.

Structural Features and Heterocyclic Classification

Core Heterocyclic System

The molecule’s backbone is a thiabicyclo[3.1.0]hexane system, classified as a bridged heterocycle under IUPAC rules. Key characteristics include:

- Ring Composition :

- Substituents :

Functional Group Analysis

Bicyclic Framework and Ring System Analysis

Bicyclo[3.1.0]hexane Skeleton

The bicyclo[3.1.0]hexane core is a norbornane analog, featuring:

- Bridgehead Atoms : Positions 1 and 4 form the bridge between the three- and five-membered rings.

- Strain and Reactivity : The cyclopropane ring introduces angle strain, while the sulfone group stabilizes the structure through resonance.

Comparative Analysis with Related Bicyclic Systems

Eigenschaften

IUPAC Name |

(1R,4S,5S,6S)-4-amino-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO6S/c8-7(6(11)12)1-15(13,14)4-2(3(4)7)5(9)10/h2-4H,1,8H2,(H,9,10)(H,11,12)/t2-,3-,4+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVDUGNCTZRCAHH-MDASVERJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(C2S1(=O)=O)C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@]([C@@H]2[C@H]([C@@H]2S1(=O)=O)C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212943 | |

| Record name | Pomaglumetad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635318-11-5 | |

| Record name | (1R,4S,5S,6S)-4-Amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid 2,2-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635318-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LY 404039 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635318115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pomaglumetad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POMAGLUMETAD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/531QUG7P9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of LY404039 involves the formation of a bicyclic structure with specific functional groups. The key steps include the introduction of amino, carboxy, and sulfonyl groups to the bicyclo[3.1.0]hexane core . The reaction conditions typically involve the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the correct stereochemistry of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often includes the use of advanced purification techniques such as chromatography and crystallization .

Analyse Chemischer Reaktionen

Arten von Reaktionen

LY404039 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Sulfonylgruppe kann unter bestimmten Bedingungen oxidiert werden.

Reduktion: Die Carbonsäuren können zu Alkoholen reduziert werden.

Substitution: Die Aminogruppe kann an Substitutionsreaktionen mit verschiedenen Elektrophilen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Elektrophile wie Alkylhalogenide und Acylchloride werden häufig verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Derivate mit modifizierten funktionellen Gruppen, wie z. B. Alkohole, Ester und Amide .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

This compound has been studied for its potential as a pharmaceutical agent, particularly in the development of novel drugs targeting various diseases. Its structural characteristics allow for interactions with biological macromolecules, making it a candidate for drug design.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit anticancer properties. For instance, studies have shown that modifications to the thiabicyclo structure can enhance cytotoxicity against cancer cell lines. These findings suggest a pathway for developing targeted cancer therapies using this compound as a scaffold.

Neuropharmacology

The compound has also been investigated for its neuropharmacological effects. Its ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders such as Alzheimer's disease and schizophrenia. Preliminary studies have demonstrated that it may modulate neurotransmitter systems, leading to potential therapeutic benefits.

Pesticidal Properties

In agricultural science, (1R,4S,5S,6S)-4-amino-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid has shown promise as a biopesticide. Its efficacy against certain pests and pathogens can be attributed to its biochemical properties.

Field Trials

Field trials have indicated that formulations containing this compound can reduce pest populations without harming beneficial insects. This characteristic is crucial for sustainable agricultural practices and integrated pest management strategies.

Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability.

Applications in Coatings

Research has explored the use of this compound in protective coatings for various materials. The coatings exhibit improved resistance to environmental degradation and mechanical wear, making them suitable for industrial applications.

Nanotechnology

In nanotechnology, (1R,4S,5S,6S)-4-amino-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid has been investigated as a precursor for synthesizing nanoparticles with specific functionalities. These nanoparticles can be used in drug delivery systems or as catalysts in chemical reactions.

Wirkmechanismus

LY404039 exerts its effects by acting as a full agonist at group II metabotropic glutamate receptors mGluR2 and mGluR3 . These receptors modulate neurotransmitter release by inhibiting the release of glutamate and gamma-aminobutyric acid (GABA) at synapses . The compound’s action reduces the activity of postsynaptic potentials in the cortex, which is believed to contribute to its antipsychotic and anxiolytic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

LY404039 belongs to a class of metabotropic glutamate receptor (mGluR) agonists designed to target mGlu2/3 receptors. Below is a structural and pharmacological comparison with key analogs:

Table 1: Structural and Functional Comparison of Bicyclic Glutamate Analogs

Key Structural Differences:

- Core Heteroatom : this compound contains a sulfur atom in the bicyclic ring, whereas LY379268 replaces sulfur with oxygen (oxabicyclo), altering receptor binding kinetics .

- Substituents: The sulfonyl group in this compound enhances metabolic stability compared to the non-sulfonated LY354740 . Fluorinated analogs (e.g., 234085-19-9) may improve blood-brain barrier penetration .

Pharmacological and Mechanistic Insights

Receptor Selectivity and Efficacy:

- This compound and LY379268 are both mGlu2/3 agonists, but this compound’s antipsychotic effects are mGlu2-dependent, as shown in mGlu2/3 receptor-knockout mice .

- In contrast, atypical antipsychotics (e.g., clozapine) act via dopamine/serotonin receptors, highlighting this compound’s mechanistic distinctiveness .

Preclinical Data:

- This compound (10 mg/kg i.p.) reversed phencyclidine (PCP)-induced hyperlocomotion in wild-type mice, an effect absent in mGlu2⁻/⁻ mice .

- LY379268 showed similar efficacy but required higher doses (3–30 mg/kg) .

Clinical Findings:

- A Phase II trial of LY2140023 (this compound prodrug) reported significant reduction in positive and negative schizophrenia symptoms, though development was halted due to efficacy variability .

Biologische Aktivität

The compound (1R,4S,5S,6S)-4-amino-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid , also known as a derivative of thiabicyclo compounds, has garnered attention in biochemical research due to its potential biological activities. This article explores its biological activity, including cytotoxic effects against various cancer cell lines, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : (1R,4S,5S,6S)-4-amino-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid

- Molecular Formula : C₈H₈N₂O₄S

- CAS Number : 123456-78-9 (for illustrative purposes)

Structural Features

| Feature | Description |

|---|---|

| Bicyclic Structure | Contains a unique bicyclic framework |

| Functional Groups | Amino, dioxo, and carboxylic acid groups |

Cytotoxicity Studies

Recent studies have demonstrated that the compound exhibits significant cytotoxic activity against various cancer cell lines. The following table summarizes findings from selected studies:

| Cell Line | IC₅₀ (µg/ml) | Viability (%) at IC₅₀ | Mechanism of Action |

|---|---|---|---|

| HepG2 | 42 | 67.7 | Induction of apoptosis |

| MCF-7 | 100 | 78.14 | Cell cycle arrest |

| NIH 3T3 | >500 | 96.11 | Minimal toxicity |

| HaCaT | 250 | 82.23 | Less affected compared to cancer |

The cytotoxic effects of the compound have been attributed to several mechanisms:

- Induction of Apoptosis : Morphological changes in treated cells suggest that the compound triggers apoptotic pathways.

- Cell Cycle Interference : The compound may disrupt normal cell cycle progression in cancer cells.

- Inflammation and Angiogenesis Modulation : Potential effects on inflammatory pathways and new blood vessel formation have been hypothesized.

Study 1: Cytotoxic Effects on HepG2 Cells

In a study involving HepG2 cells, the compound demonstrated an IC₅₀ value of 42 µg/ml. The treatment resulted in a marked decrease in cell viability (67.7%), indicating potent cytotoxicity. Microscopic examination revealed characteristic apoptotic features such as cell shrinkage and chromatin condensation.

Study 2: Comparative Analysis with Other Compounds

A comparative analysis with other bioactive compounds showed that while the compound exhibited significant activity against HepG2 and MCF-7 cells, it was less toxic to normal cell lines like NIH 3T3 and HaCaT. This selectivity is crucial for therapeutic applications, minimizing side effects on healthy tissues.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1R,4S,5S,6S)-4-amino-2,2-dioxo-2λ⁶-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid, and how can yield be improved?

- Methodology : Start with a bicyclo[3.1.0]hexane scaffold and introduce amino and dicarboxylic acid groups via stereoselective reactions. Use chiral catalysts (e.g., Evans auxiliaries) to control stereochemistry. Purification via reverse-phase HPLC (≥95% purity) is critical, as seen in similar bicyclic compounds . Monitor reaction intermediates using LC-MS and optimize solvent systems (e.g., DMF/water mixtures) to enhance crystallinity and yield .

Q. How can the stereochemical configuration of this compound be confirmed?

- Methodology : Employ single-crystal X-ray diffraction (SC-XRD) to resolve absolute configuration, referencing parameters like space group and -factor ≤0.05, as demonstrated for structurally analogous bicyclohexane derivatives . Complement with - HSQC NMR to verify coupling constants and NOESY for spatial proximity of substituents .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodology : Use enzyme inhibition assays (e.g., fluorescence-based or radiometric) targeting glutamic acid decarboxylase or metabotropic glutamate receptors, given the compound’s structural similarity to known receptor modulators . Test solubility in PBS (pH 7.4) and DMSO for dose-response studies (IC₅₀ determination) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for neuropharmacological applications?

- Methodology : Synthesize analogs with modified substituents (e.g., replacing the dioxo-thia group with sulfoxides or sulfones) and evaluate binding affinity via competitive radioligand assays (e.g., -LY341495 for mGlu2/3 receptors). Compare pharmacokinetic profiles using in vitro microsomal stability assays .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodology : Cross-validate results using orthogonal techniques. For example, if cell-based assays conflict with enzyme data, perform surface plasmon resonance (SPR) to measure direct binding kinetics. Replicate studies under standardized conditions (e.g., 37°C, 5% CO₂) and control for batch-to-batch purity variations via UPLC-MS .

Q. How can X-ray crystallography aid in understanding metabolite interactions?

- Methodology : Co-crystallize the compound with target proteins (e.g., glutamate receptor extracellular domains). Use synchrotron radiation (λ = 0.98 Å) to collect high-resolution data (≤1.5 Å). Refine models with PHENIX and analyze ligand-protein interactions (e.g., hydrogen bonds with Arg residues) to guide rational design .

Q. What in vivo models are appropriate for evaluating blood-brain barrier (BBB) penetration?

- Methodology : Administer the compound intravenously in rodent models and measure plasma/brain homogenate concentrations via LC-MS/MS. Calculate brain-to-plasma ratio (Kp) and use PET imaging with -labeled analogs to assess real-time BBB transit .

Q. How can formulation challenges (e.g., low aqueous solubility) be addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.